Cotinine-N-oxide

Pharmacokinetics Nicotine Exposure Biomarker Preclinical Toxicology

Cross-metabolite substitution compromises assay accuracy due to distinct physicochemical properties. Cotinine-N-oxide (pKa 3.37 vs. 4.44 for cotinine) requires a dedicated analytical standard for reliable LC-MS/MS quantification. • Extended detection window: 96-hr plasma persistence vs. 48-hr for cotinine-critical for remote/intermittent exposure studies. • Superior SPE recovery (>95%) vs. cotinine (78.6%), ensuring robust multi-analyte method validation. • CYP2A6/CYP2C19-dependent formation mandates authentic standard use in pharmacogenetic studies to avoid NMR confound.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 36508-80-2
Cat. No. B196156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCotinine-N-oxide
CAS36508-80-2
Synonyms(5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone;  (-)-Cotinine N-oxide;  1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN1C(CCC1=O)C2=C[N+](=CC=C2)[O-]
InChIInChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1
InChIKeyCIPULDKLIIVIER-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Cotinine-N-oxide: Baseline Overview for Research Selection


Cotinine-N-oxide (CAS 36508-80-2) is an N-alkylpyrrolidine derivative and a minor yet biologically significant oxidative metabolite of nicotine, formed primarily via cytochrome P450-mediated N-oxidation of cotinine [1]. In humans, this compound accounts for approximately 2–5% of total urinary nicotine metabolites in smokers [2] and is characterized by its relatively high polarity (pKa 3.37 versus 4.44 for cotinine) [3], which directly influences its chromatographic behavior, extraction efficiency, and its unique utility in forensic and clinical exposure assessment panels.

Non-Substitutability of Cotinine-N-oxide in Validated Assays


Generic substitution among nicotine metabolites is scientifically unsound due to profound differences in physicochemical properties and metabolic disposition. Cotinine-N-oxide exhibits a significantly lower pKa (3.37) compared to cotinine (4.44), rendering it substantially more polar and altering its extraction recovery in liquid-liquid systems [1]. Crucially, its in vivo elimination half-life in the rat model is 7.9–8.2 hours, distinctly longer than the 4.8–5.3 hours observed for cotinine [2], and its plasma persistence extends to 96 hours post-nicotine administration, doubling the 48-hour detection window of cotinine [3]. Furthermore, the enzymatic pathways governing its formation involve distinct CYP isoforms (notably CYP2A6 and CYP2C19) [4], meaning that inter-individual genetic variability affects this metabolite independently of the primary cotinine pathway. These quantitative disparities dictate that assay specificity, calibration, and biological interpretation are strictly compound-dependent, rendering cross-metabolite substitution analytically invalid.

Cotinine-N-oxide: Key Analytical Differentiation


Extended Plasma Detection Window vs. Cotinine

In a radiometric HPLC study quantifying nicotine metabolism in rats, cotinine-N-oxide demonstrated significantly prolonged plasma persistence compared to cotinine, the conventionally utilized exposure biomarker. Cotinine-N-oxide was detectable for 96 hours following a single intra-arterial nicotine dose, whereas cotinine was detectable for only 48 hours [1]. This doubled detection window provides a distinct advantage for studies requiring cumulative exposure assessment over extended intervals.

Pharmacokinetics Nicotine Exposure Biomarker Preclinical Toxicology

Urinary Elimination Half-Life Comparison

The urinary elimination half-life of cotinine-N-oxide in rats is approximately 7.9–8.2 hours, which is significantly longer than the 4.8–5.3 hour half-life observed for cotinine across the same dose range [1]. This slower clearance profile directly translates to the extended detection window observed in plasma, confirming that cotinine-N-oxide is a longer-lived circulating metabolite in this model system.

Elimination Kinetics Biomarker Half-Life Nicotine Metabolism

Solid-Phase Extraction Recovery Difference

In a validated LC-MS/MS method for the simultaneous determination of nicotine metabolites in human urine, cotinine-N-oxide exhibited near-complete recovery following solid-phase extraction, contrasting sharply with the significantly lower recoveries observed for other major metabolites. Cotinine-N-oxide was almost completely recovered, whereas the mean extraction recoveries for nicotine-N′-oxide, cotinine, and nornicotine were 51.4%, 78.6%, and 78.8%, respectively [1]. This substantial difference in extraction efficiency necessitates distinct calibration strategies and matrix-matched standards to ensure quantitative accuracy across the metabolite panel.

LC-MS/MS Analytical Method Validation Sample Preparation

Species-Specific Formation in Hepatic Microsomes

Quantitative analysis of cotinine metabolism in hepatic microsomes across various species reveals substantial interspecies variation in the formation of cotinine-N-oxide. Following a 30-minute incubation, the percentage of cotinine-N-oxide formed ranged from 0% in guinea pig microsomes to 24% in rabbit microsomes, with intermediate values of 10% in mouse, 14% in rat, 15% in dog, and 7% in hamster [1]. This pronounced species specificity underscores the critical importance of using the authentic standard for accurate in vitro-in vivo extrapolation and for validating human-relevant metabolic pathways.

In Vitro Metabolism Species Scaling Hepatic Microsomes

Cotinine-N-oxide: Evidence-Backed Procurement Scenarios


LC-MS/MS Panel Development for Nicotine Exposure

Given its near-complete solid-phase extraction recovery (>95%) relative to cotinine (78.6%) and nicotine-N′-oxide (51.4%) [1], cotinine-N-oxide is an indispensable analytical standard for developing and validating robust multi-analyte LC-MS/MS methods. Its inclusion is essential for achieving accurate quantification across the full metabolite profile in human urine or plasma, particularly in pharmacokinetic studies of nicotine replacement therapy or in monitoring unauthorized tobacco use in clinical trial participants [2].

Long-Window Biomarker for Remote Nicotine Exposure

The 96-hour plasma persistence of cotinine-N-oxide, compared to 48 hours for cotinine [1], makes it a uniquely valuable biomarker for research requiring the detection of remote, intermittent, or low-level nicotine exposure. Procurement of this standard is critical for studies investigating secondhand smoke exposure in pediatric populations, forensic toxicology where extended detection windows are required, and preclinical models assessing cumulative toxicant burden [2].

Cross-Species In Vitro Metabolism Studies

Due to the dramatic species-dependent variation in cotinine-N-oxide formation—ranging from 0% in guinea pig to 24% in rabbit hepatic microsomes—the use of authentic cotinine-N-oxide standard is mandatory for any in vitro study aiming to characterize species-specific metabolic pathways or to extrapolate human-relevant metabolic clearance [1]. This is particularly relevant for researchers evaluating the safety or metabolic fate of nicotine analogs and for studies utilizing genetically modified rodent models expressing human CYP2A6.

Pharmacogenetics of Nicotine Metabolism

Cotinine-N-oxide formation is catalyzed by multiple CYP enzymes, with CYP2A6 and CYP2C19 demonstrating similar catalytic efficiency (Vmax/KM values of 4.4 and 4.2 nL·min⁻¹·mg⁻¹, respectively) [1]. Consequently, procurement of cotinine-N-oxide is essential for pharmacogenetic studies aimed at characterizing the impact of CYP2A6 and CYP2C19 genetic variants on nicotine metabolic pathways. Accurate quantification of this metabolite is necessary to understand how inter-individual variation in these enzymes may alter free cotinine levels and consequently confound the widely used nicotine metabolite ratio (NMR) in smoking cessation therapy selection [2].

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